Mecoprop-isooctyl

Descripción general

Descripción

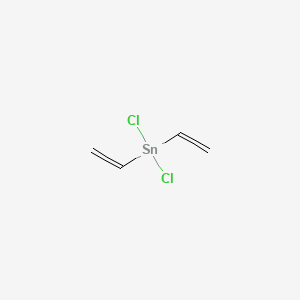

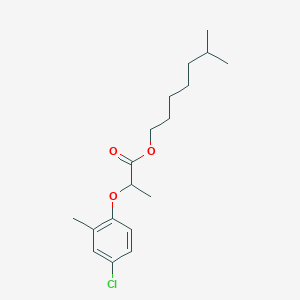

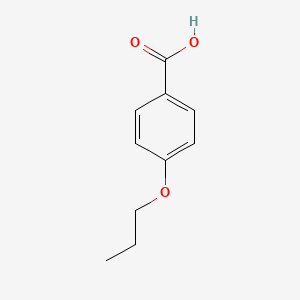

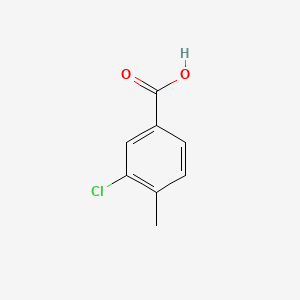

Mecoprop-isooctyl, also known as isooctyl (RS)-2-[(4-chloro-o-tolyl)oxy]propionate, is a derivative of mecoprop . It is a herbicide that belongs to the phenoxypropionic group .

Synthesis Analysis

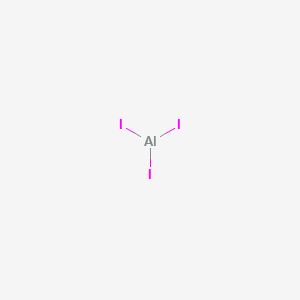

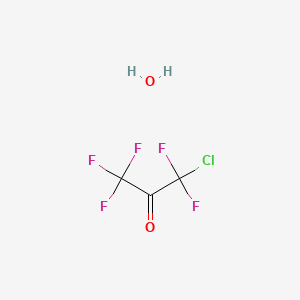

This compound can be synthesized using a solid-liquid phase transfer catalysis method with K2CO3 as a mild base and toluene as a solvent . Another method involves the use of a bulk polymerization method to prepare a homogeneous molecularly imprinted polymer (MIP) for the specific extraction of the herbicide mecoprop .Molecular Structure Analysis

The molecular formula of this compound is C18H27ClO3 . The systematic name is 6-Methylheptyl 2- (4-chloro-2-methylphenoxy)propanoate .Chemical Reactions Analysis

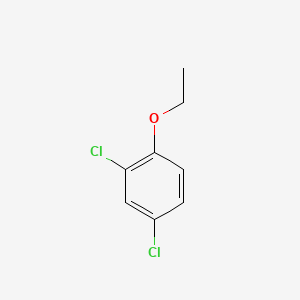

The synthesis of this compound involves O-alkylation of 4-chloro-2-methyl phenol . The reaction is catalyzed by a solid-liquid phase transfer catalyst and results in the formation of Mecoprop methyl ester .Physical and Chemical Properties Analysis

This compound has a molecular weight of 326.858 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 397.1±27.0 °C at 760 mmHg, and a flash point of 130.4±22.7 °C . It has 3 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .Aplicaciones Científicas De Investigación

Eficacia del herbicida

Mecoprop-isooctyl se utiliza en mezclas de herbicidas de auxinas sintéticas para controlar la violeta azul común (Viola sororia). Forma parte de un estudio más amplio sobre la eficacia de diferentes herbicidas y sus mezclas .

Polímeros impresos molecularmente (MIP)

this compound se ha utilizado en la preparación de un polímero impreso molecular (MIP) homogéneo. Este MIP está diseñado para la extracción específica del herbicida Mecoprop (MCPP). Se evaluó el rendimiento de unión de este polímero funcional en condiciones óptimas, en comparación con un polímero no impreso .

Tratamiento del agua

El MIP preparado utilizando this compound se ha aplicado como un sorbente selectivo en muestras de agua. La capacidad de adsorción de MIP en muestras de agua embotellada y subterránea enriquecidas mostró que el polímero podía extraer efectivamente MCPP de estas fuentes de agua .

Cromatografía

this compound se puede separar en una columna HPLC Newcrom R1, que se utiliza en aplicaciones cromatográficas .

Mecanismo De Acción

Target of Action

Mecoprop-isooctyl, also known as Mecoprop-isoctyl or Mecoprop isooctyl ester, is a member of the chlorophenoxy class of herbicides . It primarily targets broadleaf weeds such as prostate chickweed, stitchwort, ground ivy, knotweed, clover, and plantain .

Mode of Action

This compound disrupts normal cell division in these targeted weeds . This disruption prevents the weeds from growing and eventually leads to their death.

Biochemical Pathways

Like other phenoxy herbicides, it is known to interfere with plant growth hormones, disrupting normal plant growth and development .

Pharmacokinetics

This compound can be absorbed across the gut, lung, and skin . The acute systemic toxicity of this compound is relatively low .

Result of Action

The result of this compound’s action is the effective control of broadleaf weeds. By disrupting normal cell division, it prevents the growth of these weeds, leading to their eventual death .

Action Environment

This compound is used in a variety of environments, including turf (lawns, sport turf, commercial sod production) and non-crop areas such as rights-of-way and drainage ditch banks . It readily leaches in soil but quickly biodegrades , suggesting that its action, efficacy, and stability can be influenced by environmental factors such as soil type and weather conditions.

Safety and Hazards

Propiedades

IUPAC Name |

6-methylheptyl 2-(4-chloro-2-methylphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClO3/c1-13(2)8-6-5-7-11-21-18(20)15(4)22-17-10-9-16(19)12-14(17)3/h9-10,12-13,15H,5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSERAAUJOZXWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034706 | |

| Record name | Mecoprop-isooctyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28473-03-2 | |

| Record name | Mecoprop-isoctyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028473032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mecoprop-isooctyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl 2-(4-chloro-2-methylphenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECOPROP-ISOCTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0068YA84S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

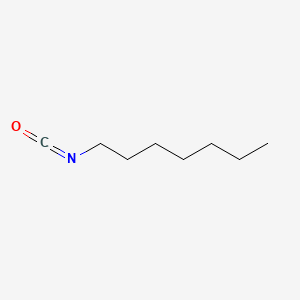

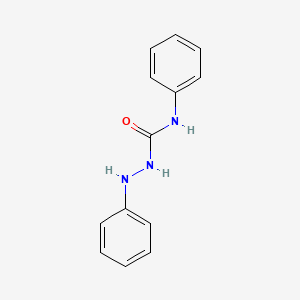

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

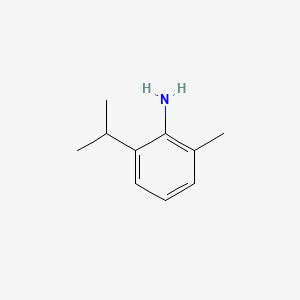

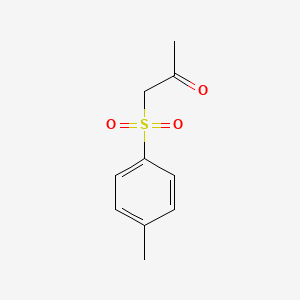

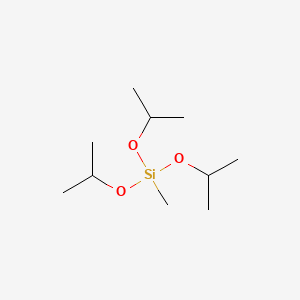

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)